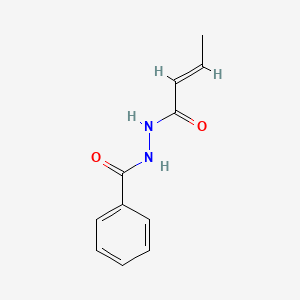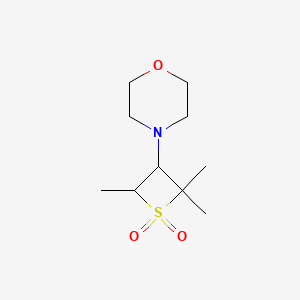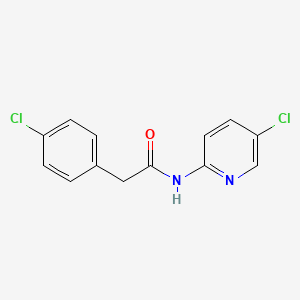
2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide is a complex organic compound with a unique structure that includes a nitro group, a chloro group, and a nicotinamide backbone
Preparation Methods
The synthesis of 2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The synthetic route generally includes:
Nitration: Introduction of the nitro group to the nicotinamide ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Alkylation: Addition of the 3-methylbutyl group to the nitrogen atom.
The reaction conditions for these steps usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and alkyl groups can influence the compound’s binding affinity to various enzymes and receptors. The pathways involved often include oxidative stress and signal transduction mechanisms.
Comparison with Similar Compounds
2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide can be compared with similar compounds such as:
2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-aminonicotinamide: Differing by the presence of an amino group instead of a nitro group.
2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-hydroxynicotinamide: Differing by the presence of a hydroxyl group instead of a nitro group.
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-7(2)5-6-15-13(18)10-8(3)11(17(19)20)9(4)16-12(10)14/h7H,5-6H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEWSRWDEQFKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE](/img/structure/B5529622.png)
![N,N,2-trimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5529633.png)
![5-bromo-N-[4-(cyanomethyl)phenyl]furan-2-carboxamide](/img/structure/B5529643.png)
![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5529651.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5529666.png)
![[1,1'-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE](/img/structure/B5529671.png)


![3-{[(5-methyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5529697.png)
![3-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)piperidin-3-ol](/img/structure/B5529706.png)
![N-(3-acetylphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B5529712.png)
![2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide](/img/structure/B5529713.png)
